HNFBH compound
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Overview
Description
3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide is a chemical compound with the molecular formula C18H13FN2O2 and a molecular weight of 308.3 g/mol. This compound belongs to the class of hydrazones, which are known for their diverse biological activities and applications in various fields of research.
Preparation Methods
The synthesis of 3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and 2-hydroxy-1-naphthaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound exhibits various biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, including as an insulin-enhancing agent and in the treatment of diabetes.
Industry: The compound is used in the development of new materials with specific properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of 3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide involves its interaction with molecular targets and pathways. The compound can form stable complexes with metal ions, which can enhance its biological activities . It may also interact with enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide can be compared with other similar hydrazone compounds, such as:
4-fluoro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide: This compound has similar structural features but different substituents on the benzene ring, leading to variations in its biological activities and applications.
N’-(3-fluorobenzylidene)-4-methylbenzohydrazide: Another hydrazone derivative with a different substitution pattern, which affects its chemical reactivity and biological properties. The uniqueness of 3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide lies in its specific structural features, such as the presence of the fluorine atom and the naphthalene moiety, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O2/c19-14-6-3-5-13(10-14)18(23)21-20-11-16-15-7-2-1-4-12(15)8-9-17(16)22/h1-11,22H,(H,21,23)/b20-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOAGKHCMUAYFX-RGVLZGJSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=CC=C3)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=CC=C3)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80878249 |
Source
|
Record name | 2-OH-1-Naphthaldehyde m-Fluoro-Ph-acyl hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80878249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116324-98-2 |
Source
|
Record name | 2-Hydroxy-1-naphthylaldehyde 3-fluorobenzoylhydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116324982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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